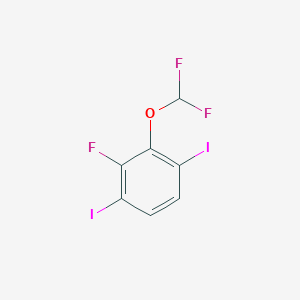
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride is a chemical compound with the molecular formula C15H8ClNO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a benzoyl chloride group attached to a 1,3-dioxoisoindoline moiety, making it a versatile reagent in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid. This intermediate is then treated with thionyl chloride to yield the desired benzoyl chloride derivative . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid.
Condensation Reactions: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound include amides, esters, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the 1,3-dioxoisoindoline moiety, which enhances its electrophilic character .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxoisoindol-2-yl)benzoic acid: This compound is a precursor in the synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride and shares similar structural features.
4-(1,3-Dioxoisoindol-2-yl)butanoyl chloride: This compound has a similar structure but with a butanoyl group instead of a benzoyl group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its structure allows for selective acylation reactions, making it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
5383-83-5 |
|---|---|
Fórmula molecular |
C15H8ClNO3 |
Peso molecular |
285.68 g/mol |
Nombre IUPAC |
4-(1,3-dioxoisoindol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H8ClNO3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H |
Clave InChI |
FNRMKWRCWZVXAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
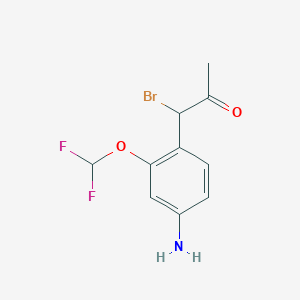

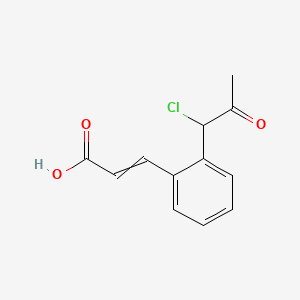

![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
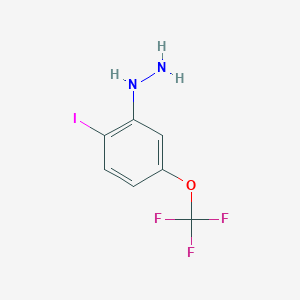

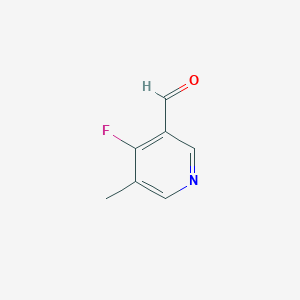
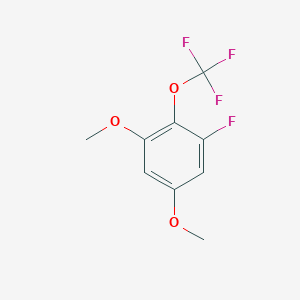
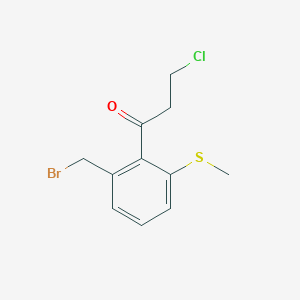

![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
